

A Technical Guide to the Chemical Structure and Synthesis of Dehydronifedipine

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Compound of Interest		
Compound Name:	Dehydronifedipine	
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Abstract: **Dehydronifedipine**, the primary metabolite and oxidized form of the calcium channel blocker Nifedipine, is a molecule of significant interest in pharmaceutical and metabolic studies. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and detailed protocols for its laboratory synthesis. The synthesis is presented as a two-step process commencing with the Hantzsch synthesis of Nifedipine, followed by an oxidative aromatization to yield **Dehydronifedipine**. This guide is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental procedures, and logical diagrams to facilitate understanding and replication.

Chemical Structure and Properties

Dehydronifedipine is systematically known as Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Unlike its precursor Nifedipine, which features a 1,4-dihydropyridine core, **Dehydronifedipine** possesses a fully aromatic pyridine ring. This structural difference is the result of a two-electron oxidation and leads to a significant alteration in its pharmacological activity.

Chemical Identification

The fundamental identifiers for **Dehydronifedipine** are summarized in the table below.



Identifier	Value
IUPAC Name	Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine- 3,5-dicarboxylate
Synonyms	Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759
CAS Number	67035-22-7
Molecular Formula	C17H16N2O6
Molecular Weight	344.32 g/mol

Physicochemical Properties

Key physical and chemical properties of **Dehydronifedipine** are essential for its handling, formulation, and analysis.

Property	Value
Appearance	Pale yellow solid.[1]
Melting Point	104-105 °C.[2]
Solubility	Soluble in ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); Poorly soluble in water.[1][3]
Purity	Commercially available with ≥98% purity.[1][3]

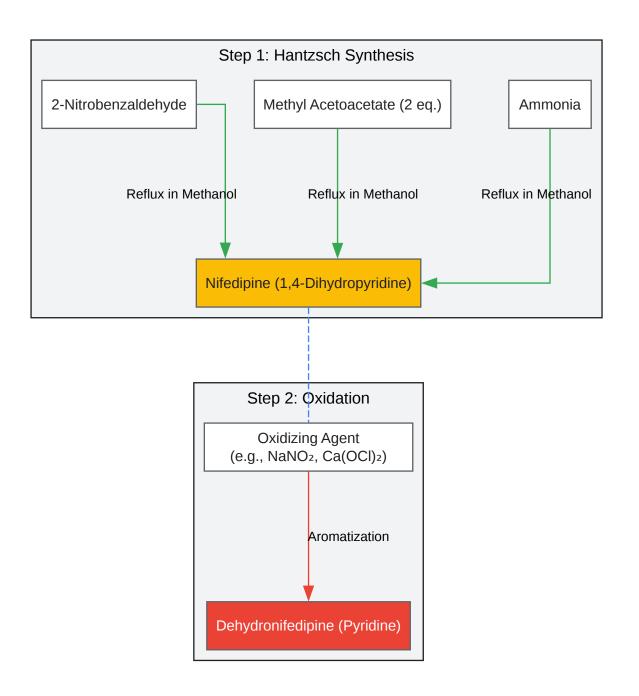
Synthesis of Dehydronifedipine

The chemical synthesis of **Dehydronifedipine** is most effectively achieved through a two-step process:

- Hantzsch Dihydropyridine Synthesis: Preparation of the Nifedipine precursor.
- Oxidative Aromatization: Conversion of Nifedipine to **Dehydronifedipine**.



This pathway leverages the well-established Hantzsch reaction to construct the core dihydropyridine structure, which is then aromatized to the final pyridine derivative.[4]



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Caption: Overall synthetic pathway for **Dehydronifedipine**.

Experimental Protocols



The following sections provide detailed methodologies for the synthesis and purification of **Dehydronifedipine**.

Step 1: Hantzsch Synthesis of Nifedipine

This procedure is adapted from classical Hantzsch reaction protocols for Nifedipine.[3][5]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
2-Nitrobenzaldehyde	151.12	15.0	2.27 g
Methyl Acetoacetate	116.12	37.1	4.0 mL
Concentrated Ammonia (aq)	17.03 (NH₃)	35.0	1.6 mL (35%)
Methanol	-	-	~10 mL

Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).
- Add concentrated aqueous ammonia (1.6 mL, 35 mmol) to the mixture.
- Heat the reaction mixture to reflux using an oil bath or heating mantle and maintain reflux for 3.5 to 4 hours. The reaction should be conducted in a fume hood.
- After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate of Nifedipine should form.
- Cool the flask further in an ice-water bath to maximize precipitation.
- Collect the crude Nifedipine by vacuum filtration, washing the solid with a small amount of cold methanol.

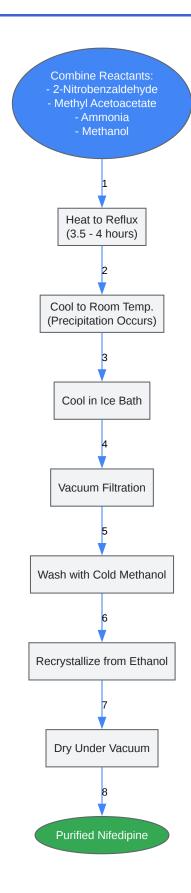


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- The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and hexane.
- Dry the purified crystals under vacuum. The expected yield of Nifedipine is approximately 60-70%.





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References

- 1. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst ProQuest [proquest.com]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Hantzsch pyridine synthesis Wikipedia [en.wikipedia.org]
- 5. Nifedipine synthesis chemicalbook [chemicalbook.com]
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